1-Methoxy-3-(piperazin-1-yl)propan-2-ol

Description

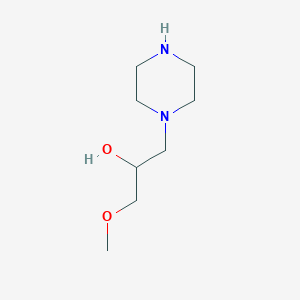

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-12-7-8(11)6-10-4-2-9-3-5-10/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPRZZSLQXWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methoxy 3 Piperazin 1 Yl Propan 2 Ol

Classical and Contemporary Synthetic Routes to 1-Methoxy-3-(piperazin-1-yl)propan-2-ol

Epoxide Ring-Opening Strategies utilizing Epichlorohydrin (B41342) and Piperazine (B1678402) Derivatives

A primary and widely employed method for synthesizing β-amino alcohols like this compound is the nucleophilic ring-opening of an epoxide. thieme-connect.comresearchgate.net This strategy typically involves two main sequential reactions. First, a suitable precursor, such as 2-methoxyphenol, reacts with epichlorohydrin to form a glycidyl (B131873) ether intermediate, 2-((2-methoxyphenoxy)methyl)oxirane. quickcompany.in Subsequently, this oxirane is subjected to a nucleophilic attack by piperazine. The less sterically hindered carbon of the epoxide ring is preferentially attacked by one of the secondary amines of the piperazine, leading to the formation of the desired 1,2-amino alcohol structure. jsynthchem.com

The regioselectivity of this aminolysis reaction is a critical factor, and it is often enhanced by the use of catalysts. figshare.comresearchgate.net Lewis acids are particularly effective in activating the epoxide ring, making it more susceptible to nucleophilic attack. mdpi.com The catalyst coordinates with the epoxide's oxygen atom, polarizing the C-O bonds and facilitating the ring-opening process. mdpi.com This approach generally proceeds with high regioselectivity, favoring attack at the terminal carbon. thieme-connect.comresearchgate.net

Various catalysts have been explored to improve the efficiency and mildness of this reaction, as summarized in the table below.

| Catalyst Type | Example Catalyst | Conditions | Key Advantages |

| Lewis Acids | Yttrium(III) chloride (YCl₃) | 1 mol%, Solvent-free, Room Temp | High efficiency and regioselectivity under mild, green conditions. mdpi.com |

| Lewis Acids | Aluminum triflate (Al(OTf)₃) | Catalytic amount | Good catalyst for forming β-amino alcohols with piperazine motifs. nih.gov |

| Transition Metals | Tin(IV) chloride (SnCl₄·5H₂O) | 5 mol%, Solvent-free, 50°C | Efficient for both aromatic and aliphatic amines. thieme-connect.com |

| No Catalyst | Water | 60-100°C | Acts as a modest acid catalyst and solvent, avoiding metal catalysts. organic-chemistry.org |

Alkylation Reactions of Piperazine with Substituted Propanol (B110389) Precursors

An alternative to the epoxide ring-opening strategy is the direct N-alkylation of piperazine with a pre-functionalized three-carbon chain. This method involves reacting piperazine with a substituted propanol precursor containing a suitable leaving group, such as a halide. For the synthesis of the target compound, a precursor like 1-chloro-3-methoxypropan-2-ol (B148824) would be utilized.

This reaction is a classical nucleophilic substitution where the nitrogen atom of piperazine displaces the leaving group on the propanol derivative. nih.gov A significant challenge in this approach is controlling the degree of alkylation, as both nitrogen atoms of the piperazine are nucleophilic, which can lead to the formation of N,N'-dialkylated byproducts. google.com

To favor mono-alkylation, several strategies can be employed:

Use of a large excess of piperazine: This shifts the statistical distribution of products towards the mono-substituted derivative.

Protection-deprotection strategy: One of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the other nitrogen. The protecting group is subsequently removed to yield the final product. chemicalbook.com

Use of piperazine salts: Reacting an alkylating agent with a monopiperazinium salt can yield excellent levels of N-monoalkylated products, effectively minimizing the formation of dialkylated species. google.com

The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and a solvent like dimethylformamide. google.com In some cases, a catalyst such as sodium or potassium iodide is added to facilitate the reaction via halogen exchange, which can improve yields. mdpi.com

Multi-Step Synthetic Sequences for Complex Derivative Formation

This compound often serves as a crucial intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). nih.gov Its synthesis can be embedded within a longer, multi-step sequence designed for efficiency and scalability. Modern synthetic chemistry increasingly utilizes continuous-flow systems for such multi-step processes. rsc.orgmdpi.com

Continuous-flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to integrate reaction, separation, and purification steps into a single, seamless operation. rsc.orgtue.nl In the context of synthesizing a complex derivative, a flow process might involve:

Initial Reaction: An initial step, such as the alkylation of a substituted piperazine, is performed in a packed-bed or coil reactor. tue.nl

In-line Purification: The output stream is then passed through a separation module, such as a membrane separator or a scavenger resin column, to remove byproducts or unreacted starting materials. rsc.org

Subsequent Transformation: The purified intermediate stream flows directly into a second reactor where the next chemical transformation occurs, such as coupling with another molecular fragment. researchgate.net

This approach has been successfully applied to the synthesis of various piperazine-containing drugs, demonstrating its power in creating complex molecular architectures efficiently. rsc.orgtue.nl For instance, the synthesis of drugs like cinnarizine (B98889) and cyclizine (B1669395) has been achieved through multi-step flow processes that begin with bulk alcohols and involve sequential chlorination and piperazine alkylation steps. tue.nl

Stereoselective Synthesis and Enantiopure Access to Propanol Derivatives

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, methods to produce enantiopure compounds are of paramount importance. acs.orgnih.gov

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures (a 50:50 mixture of both enantiomers). researchgate.net Kinetic resolution is a common technique where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic starting material, leaving the other enantiomer unreacted.

For a racemic mixture of this compound, a lipase (B570770) enzyme could be used to selectively acylate one of the alcohol enantiomers. Lipases such as Candida antarctica lipase B (CAL-B) or Candida rugosa lipase (CRL) are frequently used for this purpose in the presence of an acyl donor like vinyl acetate (B1210297). nih.gov This process results in a mixture of an esterified enantiomer and the unreacted alcohol enantiomer, which can then be separated by standard chromatographic techniques. researchgate.net This method has been successfully applied to resolve structurally similar compounds, achieving high enantiomeric excess (ee) for both the product and the remaining substrate. researchgate.netnih.gov

| Enzyme | Acyl Donor | Solvent System | Result (Example) |

| Pseudomonas aeruginosa Lipase (PAL) | Vinyl Acetate | Toluene / [BMIM][BF₄] | 50% conversion, >98% ee for both product and substrate. researchgate.net |

| Candida rugosa Lipase (CRL) | Vinyl Acetate | Toluene | Good conversion with high ee (>96%) for the unreacted (S)-alcohol. researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Organic Solvent | Effective in resolving similar β-amino alcohols. nih.gov |

Asymmetric induction aims to create the desired enantiomer directly during the synthesis, rather than separating it from a racemic mixture. This is often achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one stereoisomer over the other. nih.govrsc.org

Several asymmetric strategies are applicable to the synthesis of chiral β-amino alcohols:

Asymmetric Henry Reaction: A chiral copper(II)-β-amino alcohol complex can catalyze the asymmetric Henry reaction between an aldehyde and a nitroalkane. The resulting β-nitro alcohol can then be reduced to the target β-amino alcohol with high enantioselectivity. rsc.org

Catalytic Asymmetric Aminohydroxylation: This reaction directly installs both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.

Asymmetric C-H Amination: Advanced methods involve the direct, enantioselective functionalization of a C-H bond. For instance, a multi-catalytic system using a chiral copper catalyst and a photocatalyst can achieve the regio- and enantioselective amination of an alcohol's β-C-H bond via a radical relay mechanism. nih.gov

Reductive Coupling: Chiral 1,2-amino alcohols can be synthesized through the enantioselective reductive coupling of ketones with amino-substituted allylating agents, catalyzed by copper complexes. acs.org

These methods provide direct access to optically pure β-amino alcohols, streamlining the synthesis and avoiding the need for resolution steps. unimi.itacs.orgorganic-chemistry.org

Optimization of Reaction Parameters and Conditions

The synthesis of this compound, typically achieved through the nucleophilic ring-opening of a suitable epoxide with piperazine, is highly dependent on reaction parameters. The optimization of these conditions is crucial for maximizing yield, ensuring high regioselectivity, and minimizing side reactions.

The choice of solvent plays a pivotal role in the aminolysis of epoxides, influencing reactant solubility, reaction rate, and the stability of intermediates. The reaction involves a nucleophilic attack by a nitrogen atom of piperazine on one of the electrophilic carbon atoms of the epoxide ring. Polar solvents are generally preferred as they can facilitate the polarization of the C-O bond in the epoxide, making it more susceptible to nucleophilic attack. jsynthchem.com

However, the specific choice of solvent can lead to significantly different outcomes. In studies on analogous iridium-catalyzed asymmetric ring-opening reactions, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, providing a near-quantitative yield (99%). researchgate.net In contrast, other polar aprotic solvents such as dimethylformamide (DMF) and 1,2-dimethoxyethane (B42094) (DME) were found to be ineffective, yielding no product. researchgate.net Dichloromethane (CH2Cl2) provided the product in low yield. researchgate.net This highlights the sensitivity of the reaction to the specific solvent environment.

An alternative and environmentally favorable approach involves conducting the reaction under solvent-free conditions. scielo.org.mx This method often requires a catalyst to proceed efficiently but offers advantages such as reduced waste, lower cost, and simplified product work-up. scielo.org.mx

Table 1: General Influence of Solvent Type on Epoxide Ring-Opening with Amines This table is generated based on general principles and findings from related reactions.

| Solvent Type | Examples | General Effect on Yield & Selectivity | Reference |

|---|---|---|---|

| Polar Aprotic | THF, DMF, Acetonitrile | Can be highly effective; outcome is substrate and catalyst dependent. THF has shown excellent yields in related systems. | researchgate.net |

| Polar Protic | Water, Ethanol, Isopropanol | Can act as both solvent and proton source to activate the epoxide ring; may also compete as a nucleophile, leading to diol byproducts. | jsynthchem.com |

| Nonpolar | Toluene, Hexane | Generally poor solvents for this reaction type due to low solubility of piperazine and poor stabilization of charged intermediates. | |

| Solvent-Free | None | Highly efficient with an appropriate catalyst, offering environmental and process benefits. | scielo.org.mx |

Temperature is a critical parameter that directly influences the kinetics of the reaction between piperazine and epoxides. In accordance with chemical kinetic principles, increasing the reaction temperature generally leads to a higher reaction rate by providing the necessary activation energy for the ring-opening process. Syntheses of related arylpiperazine derivatives are often conducted at elevated temperatures, ranging from 50 °C to 80 °C, to ensure a reasonable reaction time. mdpi.comnih.govresearchgate.net

However, excessively high temperatures can have detrimental effects on the reaction's selectivity. Side reactions, such as the polymerization of the epoxide or the formation of undesired regioisomers, become more prevalent at higher temperatures. Therefore, a balance must be struck to achieve an optimal rate without compromising the purity and yield of the desired product, this compound. In some catalytic systems, the reaction can proceed efficiently even at room temperature, which is highly advantageous for minimizing side products and energy consumption. scielo.org.mx

Pressure is not a primary parameter for this liquid-phase reaction under typical conditions. However, if the reaction is performed at a temperature exceeding the boiling point of the solvent or a reactant, a closed system under elevated pressure is necessary to maintain the liquid phase. For instance, some industrial amination processes for producing piperazine itself are conducted at high pressures, such as 10 to 20 MPa, in conjunction with high temperatures. researchgate.netresearchgate.net

While the aminolysis of epoxides can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly enhance reaction efficiency, improve regioselectivity, and allow for milder reaction conditions. scielo.org.mx The classical uncatalyzed approach often suffers from long reaction times and the need for high temperatures. scielo.org.mx

A variety of catalysts have been explored for this transformation. Lewis acids are effective because they coordinate to the epoxide oxygen, further polarizing the C-O bonds and activating the ring for nucleophilic attack. Moderate-strength Lewis acid catalysts, such as zeolites incorporating tin (Sn-Beta) or zirconium (Zr-Beta), have been shown to be active for epoxide ring-opening with amines. ucdavis.edu Other reported activators include metal triflates and various solid acids. scielo.org.mx

Heterogeneous catalysts are particularly attractive as they simplify product purification and allow for catalyst recycling. Silica-bonded S-sulfonic acid (SBSSA) has been demonstrated as a highly efficient, mild, and reusable catalyst for the ring-opening of epoxides with amines under solvent-free, room-temperature conditions. scielo.org.mx Studies on a model reaction showed that in the absence of a catalyst, a yield of only 40% was achieved after 7 hours. In contrast, with a catalyst loading of 0.1g SBSSA, a high yield was obtained in just 1 hour, demonstrating a dramatic increase in efficiency. scielo.org.mx

Table 2: Comparison of Catalytic Systems for Epoxide Aminolysis

| Catalyst Type | Examples | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| None | Thermal | Elevated temperature (e.g., >80 °C) | Simple, no catalyst cost/removal | nih.gov |

| Lewis Acids (Zeolites) | Sn-Beta, Zr-Beta | Mild temperatures | High activity and selectivity | ucdavis.edu |

| Solid Acids | Silica-bonded S-sulfonic acid (SBSSA) | Room Temperature, Solvent-Free | Mild conditions, reusable, eco-friendly, high efficiency | scielo.org.mx |

| Transition Metals | Iridium complexes | Reflux | High yields, potential for asymmetric synthesis | researchgate.net |

Chemical Reactivity and Derivatization Strategies of this compound

The structure of this compound features two key functional groups that are amenable to chemical transformation: a secondary alcohol and a secondary amine within the piperazine ring. This allows for a wide range of derivatization strategies to modify the compound's physicochemical properties.

The secondary alcohol group is a prime site for oxidation. Under controlled conditions with mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions used in Swern oxidation, the hydroxyl group can be selectively oxidized to a ketone. This transformation yields the corresponding product, 1-methoxy-3-(piperazin-1-yl)propan-2-one. The use of mild reagents is important to avoid over-oxidation or undesired reactions at the piperazine nitrogen atoms.

Reduction of the alcohol functional group is not a relevant pathway as it is already in a reduced state. However, the hydroxyl group can undergo other common transformations, such as esterification with acyl chlorides or carboxylic acids, or etherification with alkyl halides, to produce a variety of ester and ether derivatives, respectively.

The piperazine moiety contains a secondary amine (-NH) that is a nucleophilic center and the most common site for derivatization. This allows for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. nih.gov

N-Alkylation: This can be achieved by reacting the compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed. nih.gov An alternative, often cleaner, method is reductive amination, which involves reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov These methods allow for the synthesis of a diverse library of N-substituted derivatives.

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine), to form stable amide derivatives. This reaction is generally high-yielding and provides a straightforward method for introducing various acyl groups.

These derivatization strategies are fundamental in medicinal chemistry for modulating properties such as receptor affinity, selectivity, and pharmacokinetics. nih.gov

Table 3: Derivatization Reactions at the Piperazine Nitrogen

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Propyl iodide | N-propyl |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetaldehyde + NaBH(OAc)₃ | N-ethyl |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-acetyl (amide) |

| N-Arylation | Aryl Halide (Buchwald-Hartwig) | Bromobenzene + Pd catalyst | N-phenyl |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl chloride | N-tosyl (sulfonamide) |

Substitution Reactions of the Methoxy (B1213986) Group

The methoxy group in this compound, an aliphatic ether, can potentially undergo substitution reactions, primarily through ether cleavage. This transformation typically requires harsh reaction conditions, involving strong acids, to proceed. The most common reagents for ether cleavage are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, contingent on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

Given that the methoxy group is attached to a primary carbon, the cleavage is most likely to proceed through an S(_N)2 mechanism. libretexts.orglongdom.org The first step of the reaction involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). Subsequently, the halide anion (Br or I), a potent nucleophile, attacks the methyl carbon, leading to the formation of a methyl halide and the diol product, 1-(piperazin-1-yl)propane-2,3-diol.

It is crucial to consider the other functional groups present in the molecule, namely the secondary alcohol and the piperazine ring, which can also be protonated under strongly acidic conditions. This could potentially lead to side reactions or require the use of protecting groups for a more controlled outcome.

A summary of potential substitution reactions of the methoxy group is presented in the table below.

| Reagent | Proposed Product | Reaction Conditions | Mechanism |

| Hydrobromic Acid (HBr) | 1-(piperazin-1-yl)propane-2,3-diol and Methyl bromide | Reflux with concentrated HBr | S(_N)2 |

| Hydroiodic Acid (HI) | 1-(piperazin-1-yl)propane-2,3-diol and Methyl iodide | Reflux with concentrated HI | S(_N)2 |

This table represents predicted reactions based on general principles of ether cleavage, as specific literature for this compound was not found.

Derivatization for Analytical and Structural Probing

For analytical and structural characterization, this compound can be chemically modified to enhance its detectability or to facilitate its analysis by various instrumental techniques. Derivatization can target the secondary alcohol or the secondary amine of the piperazine ring. psu.edu

The piperazine moiety is a common target for derivatization, especially for chromatographic analysis. The secondary amine can react with various derivatizing agents to form products with enhanced ultraviolet (UV) or fluorescence activity. jocpr.comscholarscentral.comjocpr.comresearchgate.net For instance, reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can yield a highly fluorescent derivative, enabling trace-level detection by high-performance liquid chromatography (HPLC) with a fluorescence detector. jocpr.comscholarscentral.comjocpr.comresearchgate.net

The secondary hydroxyl group can also be derivatized. Esterification or etherification reactions are common methods to modify alcohol groups. For example, reaction with a UV-active acyl chloride, such as benzoyl chloride, in the presence of a base, would yield an ester that can be readily detected by HPLC-UV. For gas chromatography (GC) analysis, the hydroxyl group can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

These derivatization strategies are instrumental for pharmacokinetic studies, impurity profiling, and metabolic fate investigations.

| Functional Group | Derivatizing Agent | Purpose | Analytical Technique |

| Piperazine N-H | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Enhance fluorescence | HPLC-Fluorescence |

| Piperazine N-H | Dansyl chloride | Enhance fluorescence | HPLC-Fluorescence |

| Hydroxyl (-OH) | Benzoyl chloride | Enhance UV absorbance | HPLC-UV |

| Hydroxyl (-OH) | BSTFA | Increase volatility | Gas Chromatography (GC) |

This table outlines potential derivatization strategies based on the functional groups present in the molecule.

Formation of Salts and Co-crystals for Research Purposes

The presence of the basic piperazine ring in this compound makes it an ideal candidate for the formation of salts and co-crystals. These solid-state forms are of significant interest in research as they can modify the physicochemical properties of a compound, such as solubility, stability, and bioavailability, without altering its covalent structure. nih.govnih.govresearchgate.netresearchgate.netmdpi.com

Salt Formation: The two nitrogen atoms of the piperazine ring can be protonated by acids to form mono- or di-acid salts. The choice of the acid (counter-ion) can significantly influence the properties of the resulting salt. For research purposes, a variety of inorganic and organic acids can be used to prepare a library of salts for screening different properties. For instance, reaction with hydrochloric acid would form the corresponding hydrochloride salt, which is expected to have higher aqueous solubility compared to the free base.

Co-crystal Formation: Co-crystal engineering is a powerful technique to design novel crystalline solids with tailored properties. nih.gov In a co-crystal, the active molecule (in this case, this compound) and a co-former are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. researchgate.net The piperazine ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, and the hydroxyl group are key functionalities for forming co-crystals. nih.gov

A variety of co-formers can be screened for their ability to form co-crystals with this compound. These co-formers are typically pharmaceutically acceptable organic molecules containing functional groups capable of hydrogen bonding, such as carboxylic acids, amides, or other heterocycles. The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry crystallization. nih.gov The resulting co-crystals would then be characterized using techniques like X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy.

| Solid Form | Counterpart (Example) | Key Interaction | Potential Property Change |

| Salt (Dihydrochloride) | Hydrochloric Acid | Ionic bond | Increased aqueous solubility |

| Salt (Citrate) | Citric Acid | Ionic bond | Modified dissolution rate |

| Co-crystal | Benzoic Acid | Hydrogen bonding | Altered melting point, stability |

| Co-crystal | Isonicotinamide | Hydrogen bonding | Improved crystal habit |

This table provides examples of potential salts and co-crystals that could be formed for research and development purposes.

Spectroscopic and Advanced Analytical Characterization of 1 Methoxy 3 Piperazin 1 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of 1-Methoxy-3-(piperazin-1-yl)propan-2-ol by mapping the chemical environments and connectivity of its hydrogen, carbon, and nitrogen nuclei.

Proton NMR (¹H-NMR) is fundamental for identifying the various proton environments within the molecule and their neighboring protons through spin-spin coupling. The expected ¹H-NMR spectrum of this compound would exhibit distinct signals corresponding to the methoxy (B1213986), propanol (B110389), and piperazine (B1678402) ring protons. The integration of these signals would confirm the number of protons in each unique environment. The splitting patterns (multiplicity) reveal the number of adjacent protons, which is crucial for confirming the connectivity of the molecular backbone. For instance, the methine proton of the propanol group (-CH(OH)-) is expected to appear as a multiplet due to coupling with adjacent methylene protons. The protons of the piperazine ring often show complex multiplets due to their conformational dynamics. nih.govresearchgate.net

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Piperazine NH | ~1.8-2.5 | Broad Singlet (br s) | 1H |

| Piperazine -CH ₂- (4 positions) | ~2.3-2.9 | Multiplet (m) | 8H |

| -CH ₂(N)- | ~2.4-2.6 | Multiplet (m) | 2H |

| -CH (OH)- | ~3.8-4.0 | Multiplet (m) | 1H |

| -OH | Variable, ~2.0-4.0 | Broad Singlet (br s) | 1H |

| -OCH ₂- | ~3.3-3.5 | Doublet of Doublets (dd) | 2H |

| -OCH ₃ | ~3.3 | Singlet (s) | 3H |

Carbon-13 NMR (¹³C-NMR) spectroscopy is employed to analyze the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total number of carbon environments. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., attachment to electronegative oxygen or nitrogen atoms). The carbon atoms of the piperazine ring typically resonate in the 40-55 ppm range, while the carbons bonded to the hydroxyl and methoxy groups appear further downfield, typically between 55 and 80 ppm. nih.govresearchgate.net

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OC H₃ | ~59 |

| Piperazine C -N | ~46 |

| Piperazine C -N(R) | ~53-55 |

| -C H₂(N)- | ~62 |

| -C H(OH)- | ~68 |

| -OC H₂- | ~74 |

Nitrogen-15 NMR (¹⁵N-NMR) is a specialized technique that provides direct information about the electronic environment of the nitrogen atoms. huji.ac.il For this compound, two distinct ¹⁵N signals are expected, corresponding to the secondary amine (-NH) and the tertiary amine (-N(R)-) within the piperazine ring. The chemical shifts can be influenced by solvent effects and protonation state. nih.gov In hydrogen-bonding solvents, a prominent deshielding effect is often observed. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like Heteronuclear Single Quantum Coherence (HSQC) are often used to enhance signal detection. researchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can provide unambiguous structural information. nih.gov

Interactive Data Table: Predicted ¹⁵N-NMR Chemical Shifts

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, relative to NH₃) |

| Secondary Amine (-NH -) | ~-340 to -350 |

| Tertiary Amine (-N(R)-) | ~-320 to -330 |

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to study different crystalline forms or to characterize the compound in an amorphous state. ¹³C CP/MAS would reveal information about the carbon framework's rigidity and packing, while ¹⁵N CP/MAS could probe the hydrogen bonding environment of the piperazine nitrogens. These methods are crucial for understanding the physical properties of the compound in its solid state, which can differ significantly from its solution-state behavior.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, confirming the H-C-C-H connectivity within the propanol backbone and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is critical for establishing the connectivity between the methoxypropyl group and the piperazine ring at the N-1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₈H₁₈N₂O₂), the monoisotopic mass is 174.1368 Da. In soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 175.1441.

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, providing characteristic product ions that help elucidate the structure. The fragmentation of N-substituted piperazines is well-documented. semanticscholar.org Key fragmentation pathways typically involve the cleavage of the C-N bonds within the piperazine ring and the bonds alpha to the nitrogen atoms, leading to characteristic fragment ions. The largest group attached to a nitrogen atom is often preferentially lost. miamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Mass/Charge) | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 175.1441 | [M+H]⁺ | Protonated Molecular Ion |

| 143.1182 | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) |

| 101.1073 | [C₅H₁₃N₂]⁺ | Cleavage of the bond between C2 and C3 of the propanol chain |

| 85.0811 | [C₅H₉N₂]⁺ | Piperazine ring fragment |

| 73.0651 | [C₃H₉O₂]⁺ | Methoxypropanol fragment |

| 56.0502 | [C₃H₆N]⁺ | Piperazine ring fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for separating, identifying, and quantifying individual components within a mixture. For the purity assessment of this compound, LC-MS provides a robust method to detect and quantify the main compound as well as any process-related impurities or degradation products.

In a typical LC-MS setup, a High-Performance Liquid Chromatography (HPLC) system is used to separate the sample components based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase chromatography is commonly employed. The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for highly sensitive and selective detection. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically detecting the protonated molecular ion [M+H]⁺ in positive ion mode.

Detailed Research Findings: The purity of a given batch of this compound can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. The identity of the main peak is confirmed by its retention time and the mass spectrum, which should show a prominent ion corresponding to the protonated molecule (C8H18N2O2, Molecular Weight: 174.24 g/mol ), expected at an m/z of 175.14. Impurities, even at trace levels, can be identified by their unique retention times and mass spectra, providing critical information for process optimization and quality control.

Table 1: Typical LC-MS Parameters for Purity Assessment

| Parameter | Value/Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Full Scan Mode and/or Selected Ion Monitoring (SIM) |

| Expected [M+H]⁺ Ion | m/z 175.14 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural elucidation of molecules. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structural connectivity. nih.gov

Detailed Research Findings: For this compound, the fragmentation pathways in positive ESI-MS/MS mode are expected to involve the cleavage of the most labile bonds. Key fragmentation routes would likely include:

Cleavage of the piperazine ring: This is a characteristic fragmentation for piperazine-containing compounds, leading to several diagnostic ions.

Loss of the methoxy group: Neutral loss of methanol (CH3OH, 32 Da) or a methoxy radical (•OCH3, 31 Da).

Cleavage of the propanol backbone: Fragmentation adjacent to the hydroxyl group or the ether linkage.

The elucidation of these pathways helps to confirm the identity of the compound and can be used to differentiate it from structural isomers. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 175.14)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 175.14 | 143.12 | 32.02 (CH3OH) | Ion resulting from loss of methanol |

| 175.14 | 113.11 | 62.03 (C3H6O) | Ion corresponding to protonated piperazinyl-methylene |

| 175.14 | 87.09 | 88.05 (C4H8O2) | Protonated piperazine |

| 175.14 | 71.07 | 104.07 (C5H10N2) | Fragment from piperazine ring cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This high mass accuracy allows for the unambiguous determination of a compound's molecular formula. nih.gov

Detailed Research Findings: For this compound, the theoretical exact mass of the neutral molecule (C8H18N2O2) is 174.13683 Da. When analyzed by HRMS in positive ion mode, the protonated molecule [M+H]⁺ would have a theoretical exact mass of 175.14411 Da. By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with a mass error of less than 5 parts per million (ppm). This technique is invaluable for confirming the identity of the target compound and for identifying unknown impurities.

Table 3: HRMS Data for [M+H]⁺ of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C8H18N2O2 |

| Theoretical Exact Mass ([M]) | 174.13683 Da |

| Theoretical Exact Mass ([M+H]⁺) | 175.14411 Da |

| Hypothetical Measured Mass | 175.14395 Da |

| Mass Error | -0.91 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Detailed Research Findings: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorption bands in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the alkyl, methoxy, and piperazine ring structures.

N-H Stretch: The secondary amine within the piperazine ring will show a medium absorption band in the 3250-3450 cm⁻¹ region.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching of the ether and the secondary alcohol.

C-N Stretch: Vibrations for the C-N bonds of the aliphatic amine are expected in the 1020-1250 cm⁻¹ range.

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| Amine (N-H) | Stretching | 3250 - 3450 (Medium) |

| Alkane (C-H) | Stretching | 2850 - 2960 (Strong) |

| Ether (C-O-C) | Stretching | 1050 - 1150 (Strong) |

UV-Vis Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within the molecule, typically in parts of the molecule known as chromophores, which contain double bonds, aromatic systems, or atoms with non-bonding electrons.

Detailed Research Findings: this compound lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm). The molecule is composed of saturated alkyl chains, an ether, an alcohol, and a saturated heterocyclic amine (piperazine). The primary electronic transitions available are n→σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at wavelengths below 200 nm, in the far-UV region.

Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization or quantification of this specific compound. However, it can be useful for detecting the presence of aromatic impurities that may have been carried over from the synthesis process. For instance, an impurity containing a phenyl group would exhibit characteristic absorption bands around 254 nm.

Table 5: Expected UV Absorption for Functional Groups in this compound

| Functional Group | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Amine (N) | n → σ* | < 200 |

| Ether (O) | n → σ* | < 200 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are central to determining the purity of chemical substances. For chiral molecules like this compound, which has a stereocenter at the second carbon of the propanol chain, these techniques are also essential for determining the enantiomeric excess (e.e.). masterorganicchemistry.com

Detailed Research Findings: Purity is typically assessed using reversed-phase HPLC with a UV or MS detector, as described in section 3.2.1. This method effectively separates the main compound from most process-related impurities.

The determination of enantiomeric excess requires a chiral separation method. nih.gov High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) is the most common approach. mdpi.com CSPs are designed to interact differently with the two enantiomers of a chiral molecule, leading to different retention times and thus their separation. unife.it The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amino alcohols. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Table 6: Typical Chromatographic Conditions for Enantiomeric Excess Determination

| Parameter | Value/Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., Hexane) and a polar modifier (e.g., Isopropanol) with a basic additive (e.g., Diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV Detector (at a low wavelength, e.g., 210 nm) or Mass Spectrometer |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions involving this compound. aga-analytical.com.plresearchgate.net This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture. researchgate.net

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, commonly silica gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, the components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For instance, in the synthesis of derivatives of this compound, TLC can be used to track the consumption of the starting materials and the formation of the desired product. By comparing the spots on the TLC plate with those of the pure starting materials and, if available, the expected product, a chemist can quickly ascertain the status of the reaction. researchgate.net Visualization of the separated spots is often achieved using UV light, as many organic compounds absorb UV radiation and appear as dark spots on a fluorescent background. rsc.orgadrona.lv Alternatively, chemical staining agents can be used to develop colored spots. rsc.orgadrona.lv

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. researchgate.net Different compounds will have different Rƒ values under the same conditions, allowing for their separation and identification.

Table 1: Representative TLC Data for Reaction Monitoring

| Compound | Rƒ Value | Mobile Phase System | Visualization Method |

|---|---|---|---|

| This compound | 0.35 | Dichloromethane/Methanol (9:1) | UV Light (254 nm) |

| Starting Material A | 0.60 | Dichloromethane/Methanol (9:1) | UV Light (254 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity and quantify the amount of this compound and its derivatives with high precision and accuracy. bjbms.org It is a cornerstone of quality control in pharmaceutical and chemical industries. bjbms.org

In HPLC, a liquid sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, carrying the sample with it. The components of the sample separate based on their differential interactions with the stationary and mobile phases.

A common mode of HPLC for analyzing compounds like this compound is reversed-phase chromatography. In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.govresearchgate.net More polar compounds will elute from the column faster, while less polar compounds will be retained longer.

The separated components are detected as they exit the column, most commonly by a UV-Vis detector that measures the absorbance of light at a specific wavelength. nih.govresearchgate.net The output is a chromatogram, which is a plot of detector response versus time. The time at which a component elutes is its retention time, and the area under the peak is proportional to its concentration.

For quantitative analysis, a calibration curve is typically constructed by running a series of standards of known concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve. The purity of a sample can be assessed by the presence of any additional peaks in the chromatogram, which would indicate the presence of impurities.

Table 2: HPLC Purity and Quantification Data

| Compound | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| This compound | 5.8 | 1,250,000 | 99.5 |

| Impurity A | 4.2 | 5,000 | 0.4 |

Chiral HPLC for Enantiomeric Ratio Measurement

Many molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. nih.gov Since enantiomers often exhibit different pharmacological and toxicological properties, it is crucial to be able to separate and quantify them. bjbms.orgrjptonline.org Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used technique for this purpose. nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound. nih.gov This differential interaction leads to different retention times for the enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. nih.gov

The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized to achieve good separation (resolution) between the enantiomeric peaks. mdpi.com Once separated, the enantiomeric ratio, often expressed as enantiomeric excess (ee), can be determined by comparing the peak areas of the two enantiomers. ntu.edu.tw

Table 3: Chiral HPLC Data for Enantiomeric Ratio Measurement

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-1-Methoxy-3-(piperazin-1-yl)propan-2-ol | 10.2 | 950,000 | 90 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for determining the precise molecular structure of this compound and its derivatives, including bond lengths, bond angles, and conformational details.

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are unique to the crystal structure. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

The resulting crystal structure provides a wealth of information. For instance, it can confirm the connectivity of the atoms, reveal the stereochemistry of chiral centers, and provide insights into intermolecular interactions such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov For derivatives of this compound, X-ray crystallography can unequivocally establish the regiochemistry and stereochemistry of substituents.

Table 4: Representative X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.583 |

| b (Å) | 12.385 |

| c (Å) | 8.481 |

| β (°) | 102.56 |

Note: The data in this table is illustrative and based on a representative structure of a related compound. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. This serves as a crucial verification of the compound's identity and purity.

In a typical elemental analysis for organic compounds, a small, precisely weighed sample of the substance is combusted in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are collected and quantified. The amounts of these products are then used to calculate the percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference.

For derivatives of this compound, elemental analysis is used to confirm that the synthesized compound has the expected empirical and molecular formula. A close agreement between the experimentally determined elemental percentages and the calculated values provides strong evidence for the successful synthesis of the target molecule.

Table 5: Elemental Analysis Data

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 55.98 | 55.95 |

| Hydrogen (H) | 9.84 | 9.88 |

| Nitrogen (N) | 15.04 | 15.01 |

Note: The data in this table is calculated for the parent compound this compound (C₈H₁₈N₂O₂) and is for illustrative purposes.

Computational and Theoretical Chemistry Studies of 1 Methoxy 3 Piperazin 1 Yl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, allow for the precise calculation of molecular geometries, electronic structures, and reactivity indices.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-Methoxy-3-(piperazin-1-yl)propan-2-ol, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. bohrium.com

Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-O (methoxy) | 1.43 Å |

| C-N (piperazine) | 1.47 Å | |

| O-H (hydroxyl) | 0.96 Å | |

| Bond Angle | C-O-C | 112° |

| C-N-C (piperazine) | 110° | |

| Dihedral Angle | C-C-O-H | ~60° (gauche) |

Note: These values are illustrative and represent typical bond lengths and angles for similar functional groups.

Beyond geometry, DFT is used to calculate the electronic properties, providing a detailed picture of how electrons are distributed within the molecule. This is crucial for understanding the molecule's polarity, solubility, and interaction with other molecules.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance in predicting chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For piperazine (B1678402) derivatives, the nitrogen atoms often contribute significantly to the HOMO, indicating their role as primary sites for electrophilic attack.

An analysis of the electronic structure of this compound would involve mapping the HOMO and LUMO surfaces to visualize the regions of electron density. The HOMO is often localized on the electron-rich parts of the molecule, such as the piperazine nitrogen atoms and the hydroxyl oxygen. Conversely, the LUMO tends to be distributed over the more electron-deficient areas. nih.gov

Mulliken charge analysis is another computational tool used to quantify the partial charge on each atom in the molecule. This provides insight into the electrostatic potential and helps identify sites susceptible to nucleophilic or electrophilic attack. bohrium.com In a molecule like this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the hydrogen atoms of the hydroxyl and amine groups, as well as some carbon atoms, would have positive partial charges.

Illustrative HOMO-LUMO Energy Values

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the typical range for similar organic molecules.

Molecular Modeling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its conformational flexibility and behavior over time.

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The results of such an analysis can be visualized as a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. For flexible molecules like propanol (B110389) derivatives, certain staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. masterorganicchemistry.com The presence of the piperazine ring and the methoxy (B1213986) group introduces additional complexity to the conformational landscape. Intramolecular hydrogen bonding between the hydroxyl group and the piperazine nitrogen is also a possibility that would significantly stabilize certain conformations. nih.govarxiv.org

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule by simulating the motion of its atoms over time. frontiersin.org By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing how the molecule flexes, rotates, and changes its shape.

For this compound, an MD simulation in a solvent like water would provide a realistic picture of its dynamic behavior in an aqueous environment. nih.gov This would allow for the observation of transient conformations, the dynamics of intramolecular hydrogen bonds, and the interactions between the molecule and the surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context and for predicting its transport properties. mdpi.com

In Silico Studies of Molecular Interactions (Excluding Biological Outcomes)

In silico methodologies are critical in modern chemical research for predicting how a ligand, such as this compound, might interact with other molecules or chemical systems. These computational tools allow for the simulation of molecular interactions at an atomic level, providing data on binding affinity, interaction modes, and the fundamental forces driving these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand and predict the interaction between a small molecule (ligand) and a larger molecule, typically a protein or another chemical scaffold. For derivatives of piperazine, molecular docking studies have been instrumental in elucidating their binding modes with various targets.

In a typical docking simulation, the three-dimensional structures of both the ligand and the target are used. The software then samples a large number of possible orientations and conformations of the ligand within the binding site of the target, calculating a "docking score" for each pose. This score is an estimation of the binding affinity.

For example, in studies of various piperazine derivatives targeting the androgen receptor, docking simulations have been used to predict binding affinities, with potent compounds showing scores in the range of -7.1 to -7.5 kcal/mol. nih.gov Similarly, in studies of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, docking scores for the most promising compounds ranged from -6.52 to -7.41 kcal/mol. acs.org These studies demonstrate the utility of docking in identifying and optimizing potential interactions.

Table 1: Illustrative Docking Scores of Piperazine Derivatives against Various Targets

| Piperazine Derivative Class | Target Protein | Range of Docking Scores (kcal/mol) |

| Phenylpiperazines | Androgen Receptor | -7.1 to -7.5 nih.gov |

| Naphthoquinone-Piperazines | PARP-1 | -6.52 to -7.41 acs.org |

| Thiazolylhydrazine-Piperazines | MAO-A | Not specified, but identified significant binding nih.gov |

| Phenylpiperazine-Triazoles | Not specified | Not specified, but used to gain insight into binding interactions tandfonline.com |

This table is illustrative and compiled from studies on various piperazine derivatives to demonstrate the application of molecular docking.

While docking is often performed against specific biological macromolecules, the principles of binding affinity prediction can also be applied to understand the interactions of a molecule with more generic chemical scaffolds. The piperazine ring is considered a "privileged scaffold" due to its versatile nature, which allows it to be a key component in a wide range of biologically active compounds. researchgate.netresearchgate.netnih.gov Its physicochemical properties, including its basicity and ability to form multiple hydrogen bonds, allow it to interact favorably with a diverse array of chemical environments. researchgate.net

Computational methods can be used to predict the binding free energy (ΔG) of a ligand to a particular scaffold. These predictions are often more computationally intensive than simple docking scores and can involve methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For instance, in a study of piperazine-substituted naphthoquinone derivatives, MM/GBSA scores for the most potent compounds were calculated to be in the range of -43.77 to -62.87 kcal/mol, indicating strong binding. acs.org

The ability of the piperazine scaffold to be synthetically modified allows for the fine-tuning of its binding properties to various chemical structures. researchgate.net This versatility makes it a valuable component in the design of new molecules with desired interaction profiles.

Beyond predicting the orientation and affinity of binding, computational models provide detailed insights into the specific non-covalent interactions that stabilize a ligand-target complex. These interactions are fundamental to molecular recognition and can be visualized and analyzed using molecular modeling software. researchgate.net

For piperazine derivatives, several key types of interactions are consistently observed in computational studies:

Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while any N-H protons can act as donors. The hydroxyl group in this compound can also participate in hydrogen bonding as both a donor and an acceptor. These interactions are crucial for specificity and affinity.

Hydrophobic Interactions: The carbon backbone of the piperazine ring and the propanol chain, as well as the methyl group of the methoxy moiety, can engage in hydrophobic interactions with nonpolar regions of a binding partner. In studies of piperazine derivatives with the androgen receptor, hydrophobic Pi-Pi T-shaped interactions between the benzene moieties of the ligand and phenylalanine and tyrosine residues of the receptor were observed. nih.gov

Electrostatic Interactions: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to favorable electrostatic interactions with negatively charged residues or regions of a binding partner.

Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of these interactions over time. For example, MD studies on thiazolylhydrazine-piperazine derivatives bound to MAO-A have helped to understand the stability of the ligand-protein complex and the key interaction modes. nih.gov These simulations provide a more dynamic picture of the binding event than static docking models.

Mechanistic Organic Chemistry Investigations Pertaining to 1 Methoxy 3 Piperazin 1 Yl Propan 2 Ol

Reaction Pathway Elucidation

The elucidation of a reaction pathway involves a detailed examination of the steps through which reactants are converted into products. This includes the identification of transient species such as intermediates and transition states, as well as an understanding of the reaction kinetics.

The synthesis of 1-methoxy-3-(piperazin-1-yl)propan-2-ol and analogous compounds typically proceeds through a nucleophilic substitution reaction involving the ring-opening of an epoxide. A common synthetic strategy involves two key steps, each with a distinct intermediate.

First, a glycidyl (B131873) ether intermediate is formed. For instance, in a related synthesis, 2-methoxyphenol reacts with epichlorohydrin (B41342) to yield an epoxide intermediate. smolecule.com Similarly, the synthesis of this compound would likely involve the reaction of methanol (B129727) with a suitable epoxide-containing electrophile, or the reaction of a methoxy-substituted epoxide with piperazine (B1678402).

The primary intermediate in the synthesis of such compounds is often an oxirane (epoxide). For example, the reaction of a corresponding phenoxide with epibromohydrin (B142927) can yield an epoxy intermediate which is then subjected to ring-opening. figshare.com The structure of these epoxide intermediates can be confirmed using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for identifying the characteristic signals of the epoxide ring protons and carbons.

Infrared (IR) Spectroscopy: The presence of the epoxide can be confirmed by characteristic C-O stretching frequencies.

Mass Spectrometry (MS): Provides the molecular weight of the intermediate, confirming its elemental composition.

The second key step is the nucleophilic attack of piperazine on the epoxide ring. This reaction proceeds via a transition state leading to the final product. The regioselectivity of this ring-opening reaction is a critical aspect of the synthesis.

A general representation of the intermediates in a plausible synthetic route is provided in the table below.

| Step | Reactant 1 | Reactant 2 | Intermediate |

| 1 | Methoxide Source | Epichlorohydrin | 2-(methoxymethyl)oxirane |

| 2 | 2-(methoxymethyl)oxirane | Piperazine | This compound |

The ring-opening of an epoxide by an amine nucleophile, such as piperazine, is a classic example of a nucleophilic substitution reaction. The transition state of this reaction involves the simultaneous breaking of a C-O bond in the epoxide ring and the formation of a C-N bond with the incoming piperazine.

Computational chemistry provides valuable tools for analyzing the transition states of such reactions. Density functional theory (DFT) calculations can be employed to model the reaction pathway and determine the geometry and energy of the transition state. For the ring-opening of an unsymmetrical epoxide, there are two possible sites for nucleophilic attack, leading to two different regioisomers. The preferred reaction pathway is the one that proceeds through the lower energy transition state.

Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. In the case of 2-(methoxymethyl)oxirane, the attack would preferentially occur at the terminal carbon of the epoxide ring. Under acidic conditions, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon due to the stabilization of the partial positive charge in the transition state.

The reaction coordinate diagram for the SN2 ring-opening of an epoxide by piperazine would show the reactants (epoxide and piperazine) at a certain energy level, proceeding through a single transition state of higher energy, and finally leading to the product at a lower energy level, indicating an exothermic reaction.

Kinetic studies of the N-alkylation of piperazines with epoxides reveal that the reaction rate is dependent on the concentrations of both the piperazine and the epoxide. The reaction typically follows second-order kinetics, being first order in each reactant.

The rate of the reaction can be influenced by several factors:

Solvent: Polar aprotic solvents are often used to facilitate the reaction.

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation.

Steric Hindrance: Steric bulk on either the piperazine or the epoxide can slow down the reaction rate.

Nucleophilicity of the Amine: The nucleophilicity of piperazine is a key factor in the reaction rate.

The rate-determining step in this multi-step synthesis is typically the nucleophilic ring-opening of the epoxide. The initial formation of the epoxide intermediate is often a faster process. Kinetic investigations on the oxidation of piperazines have also been conducted, providing insights into the reactivity of the piperazine nucleus. scirp.org

Stereochemical Mechanisms

The stereochemistry of this compound is of significant interest, as the central carbon of the propan-2-ol backbone is a chiral center. The synthesis of enantiomerically pure forms of this compound requires stereocontrolled synthetic methods.

Chirality can be introduced into the molecule through several strategies. One common approach is to use a chiral starting material. For example, starting with an enantiomerically pure form of a glycidyl ether or a chiral piperazine derivative would lead to the formation of a specific stereoisomer of the final product. The synthesis of chiral piperazin-2-ones has been achieved through methods like palladium-catalyzed asymmetric hydrogenation, which could be adapted for the synthesis of chiral piperazine precursors. rsc.org

The nucleophilic ring-opening of a chiral epoxide with an achiral nucleophile like piperazine generally proceeds with inversion of configuration at the carbon atom being attacked. This is a hallmark of the SN2 mechanism and is a reliable method for transferring chirality from the starting material to the product.

Chemo-enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes an enzyme, often a lipase (B570770), to selectively catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted.

For a racemic mixture of a precursor to this compound, such as a racemic chlorohydrin or the final alcohol itself, a lipase can be used to selectively acylate one enantiomer. The mechanism of lipase-catalyzed transesterification involves the formation of an acyl-enzyme intermediate. The enzyme's active site is chiral and will preferentially bind one enantiomer of the substrate over the other.

The general mechanism involves the following steps:

The lipase reacts with an acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate.

The chiral alcohol (one enantiomer of the racemic mixture) binds to the active site of the acyl-enzyme intermediate.

The hydroxyl group of the alcohol attacks the acyl group, leading to the formation of the ester and regeneration of the free enzyme.

The enantioselectivity of the process is determined by the difference in the rates of reaction for the two enantiomers. A high enantiomeric ratio (E-value) indicates a high degree of separation. This method allows for the isolation of both the unreacted enantiomer (as the alcohol) and the reacted enantiomer (as the ester), both in high enantiomeric excess. The kinetic resolution of racemic aryloxy-propan-2-yl acetates via lipase-catalyzed hydrolysis is a well-established method for producing enantiomerically pure intermediates. mdpi.com

The following table summarizes the key aspects of the chemo-enzymatic kinetic resolution process.

| Parameter | Description |

| Enzyme | Typically a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) |

| Acyl Donor | Often an activated ester like vinyl acetate (B1210297) or isopropenyl acetate |

| Solvent | An organic solvent such as hexane, toluene, or tetrahydrofuran (B95107) |

| Outcome | Separation of a racemic alcohol into an enantioenriched alcohol and an enantioenriched ester |

Influence of Functional Groups on Reaction Mechanisms

The chemical reactivity of this compound is a composite of the individual reactivities of its three key functional groups: the piperazine moiety, the secondary hydroxyl group, and the terminal methoxy (B1213986) group. The spatial arrangement and electronic properties of these groups can lead to cooperative or competing effects in various chemical reactions.

The piperazine ring is a defining feature of the molecule, containing two secondary amine nitrogens. These nitrogen atoms are nucleophilic and basic, making them susceptible to a variety of reactions. nih.gov The N-1 and N-4 positions of the piperazine ring are crucial for its chemical behavior, often leading to improvements in the pharmacokinetic properties of drug candidates due to their appropriate pKa values. nih.gov This basicity allows the piperazine moiety to readily participate in acid-base reactions, forming salts with acids. The nucleophilicity of the nitrogen atoms makes them prime sites for alkylation, acylation, and other C-N bond-forming reactions. mdpi.com Common methods for the N-alkylation of piperazine derivatives include nucleophilic substitution on alkyl halides and reductive amination. mdpi.com

The secondary hydroxyl group on the propanol (B110389) backbone introduces the potential for reactions typical of alcohols. This includes oxidation to a ketone, esterification with carboxylic acids or their derivatives, and etherification. The hydroxyl group can also act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and intermolecular interactions. researchgate.net In some instances, the replacement of a hydroxyl group with a methoxy or acetoxy group can lead to less active compounds in a biological context, highlighting the significance of this functional group. researchgate.net

The interplay between these functional groups is critical. For example, the hydroxyl group can influence the reactivity of the nearby piperazine nitrogen through intramolecular hydrogen bonding, potentially modulating its nucleophilicity or basicity. Conversely, the basicity of the piperazine could influence the acidity of the hydroxyl proton.

| Functional Group | Key Chemical Properties | Common Reaction Types |

| Piperazine | Nucleophilic, Basic | N-Alkylation, N-Acylation, Salt Formation |

| Secondary Alcohol | Nucleophilic, Weakly Acidic | Oxidation, Esterification, Etherification |

| Methoxy Ether | Generally Inert, Electron-donating | H-atom abstraction (radical reactions) |

Probing Reaction Selectivity and Regiochemistry

When this compound is subjected to various reaction conditions, the presence of multiple reactive sites raises important questions of selectivity, including chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key chemoselective challenge arises in reactions involving electrophiles. For instance, in an N-alkylation reaction using an alkyl halide, the more nucleophilic piperazine nitrogen is expected to react in preference to the less nucleophilic hydroxyl oxygen, especially under neutral or basic conditions. Conversely, under acidic conditions, the piperazine nitrogens would be protonated, rendering them non-nucleophilic and thus favoring reaction at the hydroxyl group.

Regioselectivity becomes a factor when considering reactions of the piperazine ring itself. Since the two nitrogen atoms of the parent piperazine ring are equivalent in this molecule (as the substituent is on the N-1 position), reactions with a single equivalent of an electrophile will lead to a mono-substituted product on the N-4 nitrogen. However, if a derivative of this compound had different substituents on the piperazine ring, the electronic and steric environment around each nitrogen would dictate the site of further reaction.